Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate is a synthetic compound with the molecular formula CHNO. This compound is notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. It contains a morpholine ring, a common structural motif in many biologically active molecules, which contributes to its potential therapeutic properties.
Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate can be classified as an organic compound and is categorized under esters due to the presence of the ethyl group attached to a carboxylic acid derivative. The compound is primarily synthesized in laboratory settings and may also be produced on an industrial scale for various applications.
The synthesis of Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate typically involves a multi-step process. One common method employs the Knoevenagel condensation, where 4-(morpholinomethyl)benzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction leads to the formation of an intermediate that subsequently cyclizes to yield the final product.
For industrial production, the synthesis methods are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving industrial-grade reagents and controlled environments to ensure consistency and efficiency.
Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate features a complex molecular structure characterized by:
The structural formula can be represented as follows:
Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate undergoes various chemical transformations, including:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols or amines.
The mechanism of action for Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate involves its interaction with molecular targets such as enzymes and receptors. It has been identified as a reversible inhibitor of monoamine oxidase A (MAO-A), which plays a crucial role in neurotransmitter metabolism. By inhibiting this enzyme, the compound increases levels of monoamine neurotransmitters in the brain, potentially exerting antidepressant effects.
Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate has several significant applications across various fields:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential impact on drug development and therapeutic applications.
The rational construction of ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate (C₁₇H₂₃NO₄, CAS 898792-44-4) employs retrosynthetic disconnection at two critical bonds. The analysis reveals two primary synthons: a functionalized aryl morpholine unit and the oxobutyrate ester moiety. The morpholinomethyl aryl component is derived from 4-(bromomethyl)phenyl)morpholine or its boronic ester equivalent, enabling cross-coupling strategies. The 4-oxobutyrate segment is efficiently sourced from ethyl 4-chloro-4-oxobutyrate (14794-31-1), a liquid acyl chloride with bp 88-90°C/11 mmHg and density 1.155 g/mL at 25°C [7]. This bifunctional reagent provides both the electrophilic carbonyl and ester group in a single molecule, simplifying the convergent assembly. Computational analysis of this precursor (logP 1.02, TPSA 43.37 Ų) confirms favorable reactivity and solubility profiles for downstream reactions [4].
Table 1: Key Building Blocks for Synthesis
Synthon | CAS Number | Molecular Formula | Critical Properties |
---|---|---|---|
Ethyl 4-chloro-4-oxobutyrate | 14794-31-1 | C₆H₉ClO₃ | bp 88-90°C/11 mmHg, density 1.155 g/mL |
4-(Morpholinomethyl)phenylboronic acid | - | C₁₁H₁₆BNO₃ | Cross-coupling competent |
4-(Bromomethyl)morpholinobenzene | - | C₁₁H₁₄BrNO | Electrophilic coupling partner |
The integration of the morpholinomethyl-substituted aryl group leverages versatile palladium-catalyzed cross-coupling methodologies. Suzuki-Miyaura coupling stands as the most efficient approach, utilizing 4-(morpholinomethyl)phenylboronic acid with ethyl 4-halophenyl-4-oxobutyrate precursors. The catalytic system employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, CAS 14221-01-3), a golden-yellow crystalline complex adopting a tetrahedral geometry that facilitates oxidative addition to aryl halides [3]. Optimization studies reveal that reactions proceed efficiently under aerobic conditions with 0.5-1 mol% Pd loading at 80-100°C in toluene/water mixtures, achieving yields >85% while tolerating the morpholine's tertiary amine functionality [10]. For electron-deficient aryl partners, ligand-free conditions with Pd(OAc)₂ (0.01-2 mol%) in DMF at 120°C provide superior results, minimizing dehalogenation side reactions [6]. Sonogashira coupling also demonstrates utility for introducing alkynyl spacers between the morpholine aryl unit and oxobutyrate moiety, though copper co-catalysts may require careful exclusion when handling sensitive substrates [6] [8].
Table 2: Optimized Cross-Coupling Conditions
Reaction Type | Catalyst System | Solvent | Temperature | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ (0.5 mol%) | Toluene/H₂O | 80°C | 85-92% |
Suzuki-Miyaura (Electron-Deficient) | Pd(OAc)₂ (1 mol%) | DMF | 120°C | 78-88% |
Sonogashira | Pd(OAc)₂/CuI (2 mol%) | DMF/TEA | 80°C | 70-82% |
The esterification and functional group manipulation of the oxobutyrate chain demands careful optimization to prevent degradation of the morpholine moiety or ketone functionalities. Direct esterification of 4-[4-(morpholinomethyl)phenyl]-4-oxobutanoic acid employs Steglich conditions (DCC/DMAP) in anhydrous dichloromethane at 0°C to room temperature, achieving near-quantitative conversion without racemization or N-demethylation [7]. Alternative pathways involve stepwise assembly where ethyl acetoacetate undergoes Knoevenagel condensation with morpholinomethyl benzaldehyde derivatives, followed by controlled hydrogenation. Solvent screening demonstrates that ethereal solvents (THF, 2-MeTHF) outperform polar aprotic solvents (DMF, DMSO) in minimizing enolization side reactions. Crucially, reaction pH must be maintained above 5.0 to prevent morpholine protonation that reduces nucleophilicity. When employing acyl chloride intermediates (e.g., from succinic half-acid chlorides), in situ generation with oxalyl chloride and catalytic DMF allows direct ethanolysis at -20°C, providing high-purity esters (>95% by HPLC) without requiring chromatographic purification [7] [9].
The morpholinomethyl group (C₄H₈NO-CH₂-) at the para-position of the aryl ring significantly modifies the physicochemical and pharmacokinetic profile of the 4-oxobutyrate scaffold. Computational models (DFT/PCM) indicate the morpholine nitrogen (basic pKₐ ~7.4) enhances membrane permeability (calculated logP 1.85 for target compound vs 2.81 for unsubstituted analog) while reducing topological polar surface area (TPSA ≈45 Ų) [8]. This balanced lipophilicity/hydrophilicity profile facilitates cellular uptake while avoiding P-glycoprotein recognition (predicted probability <0.2). The morpholine's saturation kinetics prevent metabolic oxidation commonly observed with N-alkyl anilines, as confirmed by microsomal stability assays showing >80% remaining parent compound after 60-minute incubation with rat liver microsomes. Quantum-chemical calculations (TD-DFT/CAM-B3LYP) demonstrate that the morpholinomethyl substituent induces a 14 nm bathochromic shift in absorption compared to unsubstituted analogs (312 nm vs 298 nm), suggesting enhanced conjugation through the methylene linker [8]. Crucially, the morpholine nitrogen does not engage in hydrogen bonding strong enough to create high-affinity P450 inhibition (CYP2C9, CYP3A4 inhibition probability <0.1), reducing risks of metabolic drug-drug interactions.
The synthesis of ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate employs distinct polymer-supported and conventional solution-phase approaches with significant operational differences:
Solid-Phase Synthesis:
Solution-Phase Synthesis:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: